molecular formula C9H6BrN3 B8583668 4-Bromo-2-pyridin-4-yl-pyrimidine

4-Bromo-2-pyridin-4-yl-pyrimidine

Cat. No.: B8583668
M. Wt: 236.07 g/mol
InChI Key: FAFUSDAXSMRPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-pyridin-4-yl-pyrimidine is a versatile brominated heteroaromatic compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This molecule features a pyrimidine core functionalized with a bromine atom, making it an excellent electrophile for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . The presence of the 4-pyridyl substituent introduces a hydrogen bond acceptor and contributes to the molecule's ability to form coordination complexes, which is beneficial for research into kinase inhibitor scaffolds and the development of novel therapeutic agents. As a key building block, it enables researchers to efficiently construct more complex molecular architectures by facilitating the formation of carbon-carbon and carbon-heteroatom bonds at the site of the bromine substituent. The compound should be stored in a cool, dry place, and it is recommended to keep the container tightly sealed under an inert atmosphere to ensure long-term stability. This product is intended for research applications only and is not classified as a medicinal product or drug. It is strictly for use in laboratory settings by qualified professionals. Not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H6BrN3

Molecular Weight

236.07 g/mol

IUPAC Name

4-bromo-2-pyridin-4-ylpyrimidine

InChI

InChI=1S/C9H6BrN3/c10-8-3-6-12-9(13-8)7-1-4-11-5-2-7/h1-6H

InChI Key

FAFUSDAXSMRPIM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=N2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their properties:

Compound Name Substituents (Pyrimidine Positions) Molecular Weight Similarity Score Key Properties/Findings Reference
4-Bromo-2-pyridin-4-yl-pyrimidine 4-Br, 2-pyridin-4-yl 278.10 (est.) Target compound; aryl group enhances π-π interactions
5-Bromo-2-chloropyrimidin-4-amine 5-Br, 2-Cl, 4-NH₂ 223.46 Planar pyrimidine ring; N–H∙∙∙N hydrogen bonds form 2D networks
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid 5-Br, 2-SMe, 4-COOH 278.15 0.77 High polarity due to carboxylic acid; likely soluble in polar solvents
4-Bromo-N,N-dimethylpyrimidin-2-amine 4-Br, 2-N(CH₃)₂ 216.07 0.76 Basic amine group; potential for coordination chemistry
5-Bromo-4-fluoropyridin-2-amine 5-Br, 4-F, 2-NH₂ (pyridine ring) 207.02 0.80 Fluorine enhances metabolic stability; planar structure

Key Observations :

  • Substituent Position : Bromine at position 4 (target compound) vs. position 5 (e.g., 5-Bromo-2-chloropyrimidin-4-amine) alters steric and electronic effects, influencing reactivity in substitution reactions .
  • Functional Groups : The pyridin-4-yl group in the target compound promotes π-stacking, whereas carboxylic acid (in 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid) increases hydrophilicity .
  • Halogen Diversity : Fluorine in 5-Bromo-4-fluoropyridin-2-amine improves stability compared to bromine, a trait critical in drug design .

Physicochemical Properties

  • Crystallography : Analogs like 5-Bromo-2-chloropyrimidin-4-amine exhibit planar pyrimidine rings (r.m.s. deviation 0.087 Å) with intermolecular hydrogen bonds (N–H∙∙∙N) forming supramolecular networks. The target compound’s pyridin-4-yl group may disrupt such networks, favoring alternative packing modes .
  • Solubility : Methylthio and carboxylic acid groups (e.g., 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid) enhance solubility in polar solvents, whereas bromine and aryl groups in the target compound may reduce it .

Preparation Methods

Bromination of 2,4-Dichloropyrimidine

The foundational step involves regioselective bromination of 2,4-dichloropyrimidine using phosphorus tribromide (PBr₃). As demonstrated in CN103739556A, PBr₃ is added in three batches to ensure controlled reactivity and minimize side products. The first batch (molar ratio PBr₃:substrate = 2–5:1) initiates bromination at position 4, achieving 50% conversion after 20 minutes at reflux. Subsequent batches incrementally increase the bromine content, reaching 70–90% conversion with a final yield of 60–70% for 2-chloro-4-bromo-pyrimidine.

Pyridin-4-yl Group Introduction

The chlorine at position 2 is replaced via nucleophilic aromatic substitution (NAS) using pyridin-4-ylamine. Reaction conditions (e.g., 100°C in dimethylacetamide with K₂CO₃) facilitate displacement, though yields are moderate (45–55%) due to competing hydrolysis. Alternatively, Ullmann coupling with pyridin-4-ylboronic acid and a copper catalyst improves selectivity, achieving 65% yield under mild conditions.

One-Pot Cyclization Using 2-Bromomalonaldehyde

Reaction Design

CN110642788A describes a novel cyclization strategy where 2-bromomalonaldehyde reacts with pyridin-4-ylamidine in acetic acid at 80–105°C. This method bypasses hazardous intermediates like trimethylaluminum, offering a safer, one-step route. The bromine atom from malonaldehyde directs regioselectivity, though positioning at C4 (vs. C5 in analogous syntheses) remains challenging.

Optimization Challenges

Initial trials yielded <20% target product, with 5-bromo isomers dominating. Adjusting the solvent to HCl-saturated acetic acid and introducing 3Å molecular sieves improved regiocontrol, raising yields to 35–40%. Despite progress, scalability is limited by the high cost of pyridin-4-ylamidine precursors.

Direct Bromination of 2-Pyridin-4-yl-pyrimidine

Electrophilic Aromatic Substitution

Direct bromination of pre-formed 2-pyridin-4-yl-pyrimidine using Br₂/FeBr₃ in dichloromethane selectively targets position 4 due to electron-withdrawing effects of the pyridine ring. However, over-bromination and ring degradation reduce yields to 30–35%.

Radical Bromination

N-Bromosuccinimide (NBS) under UV light generates bromine radicals, achieving 40% yield with minimal byproducts. This method’s mild conditions (25°C, 12 hours) suit lab-scale production but require stringent light control.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeScalabilityCost Efficiency
Stepwise Bromination60–705–8 hoursHighModerate
One-Pot Cyclization35–406–10 hoursLowHigh
Direct Bromination30–4012–24 hoursModerateLow

Key Observations:

  • Stepwise bromination balances yield and scalability, making it preferred for industrial applications.

  • Cyclization routes face regiochemical hurdles but offer synthetic novelty.

  • Direct bromination is limited by side reactions, though radical methods show promise for niche applications.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-pyridin-4-yl-pyrimidine, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis of brominated pyrimidines often involves halogenation or cross-coupling reactions. For example, in structurally similar bromo-chloropyrimidine derivatives, stannous chloride (SnCl₂) in hydrochloric acid (HCl) has been used to reduce nitro groups, followed by purification via recrystallization from acetonitrile (yield: 90%) . For this compound, Suzuki-Miyaura coupling between 2-pyridinyl boronic acid and 4-bromopyrimidine precursors could be explored. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent (DME/H₂O), and temperature (80–100°C). Monitoring reaction progress via TLC and optimizing stoichiometric ratios (1:1.2 for boronic acid:halide) can enhance yields. Post-synthesis, column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituent positions and confirms aromatic proton environments. The bromine atom induces deshielding in adjacent carbons (~δ 150–160 ppm for pyrimidine C-Br) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • X-ray Crystallography : Resolves molecular geometry and supramolecular interactions. In related bromopyrimidines, N–H···N hydrogen bonds and π-π stacking stabilize crystal packing, with planarity deviations <0.1 Å .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Q. What strategies resolve contradictions in catalytic activity data when using this compound as a ligand in transition metal complexes?

  • Methodological Answer : Contradictions may arise from variability in metal coordination modes (e.g., κ¹ vs. κ² binding) or solvent-dependent ligand lability. Systematic studies should include:
  • X-ray Absorption Spectroscopy (XAS) : To confirm metal-ligand binding motifs.
  • Cyclic Voltammetry : Assess redox activity of metal complexes, which correlates with catalytic turnover.
  • Control Experiments : Compare activity in inert (Ar) vs. reactive (O₂) atmospheres to rule out side reactions. For example, Pd(II) complexes of bromopyrimidines may exhibit oxidative degradation under aerobic conditions, necessitating glovebox handling .

Q. How does the bromine substituent influence the compound’s electronic properties and intermolecular interactions?

  • Methodological Answer : Bromine’s electronegativity withdraws electron density from the pyrimidine ring, lowering π-electron density and enhancing electrophilicity at the C-4 position. This is quantified via Hammett constants (σₚ ≈ 0.23 for Br). In supramolecular contexts, C–Br···π interactions (2.8–3.2 Å) and halogen bonding (Br···N, ~3.3 Å) contribute to crystal lattice stability, as observed in analogous structures . Solid-state NMR or Hirshfeld surface analysis further visualizes these interactions.

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335) .
  • Waste Management : Segregate halogenated waste in labeled containers for professional disposal. Avoid aqueous neutralization, as bromine release may occur .
  • Storage : Store at –20°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound across solvents?

  • Methodological Answer : Discrepancies may stem from impurities or polymorphic forms. Standardize measurements via:
  • Gravimetric Analysis : Saturate solvents (e.g., DMSO, EtOH) at 25°C, filter, and evaporate to constant weight.
  • Hansen Solubility Parameters : Compare δD (dispersion), δP (polar), and δH (hydrogen bonding) values to identify solvent compatibility.
  • PXRD : Verify crystalline phase consistency pre- and post-solubility testing .

Experimental Design

Q. How can researchers design kinetic studies to evaluate the hydrolytic stability of this compound?

  • Methodological Answer :
  • pH-Varied Kinetics : Prepare buffered solutions (pH 2–12), incubate compound at 37°C, and monitor degradation via HPLC-UV at 254 nm.
  • Arrhenius Analysis : Conduct at multiple temperatures (e.g., 25°C, 40°C, 60°C) to calculate activation energy (Eₐ).
  • Isotope Effects : Compare hydrolysis rates in H₂O vs. D₂O to probe proton-transfer mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.